![molecular formula C9H16ClNO5S B2884926 Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate CAS No. 2402828-44-6](/img/structure/B2884926.png)
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate
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Overview
Description
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate is a chemical compound with the molecular formula C8H16NO4SCl and a molecular weight of 257.73 . It may be useful in the preparation of substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway, which could have applications as herbicides and/or antibacterial agents .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group, a carbamate group, and a chlorosulfonylpropyl group . The InChI key for this compound is OMSPDJMNLOWPPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.73, a heavy atom count of 15, a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 1, a rotatable bond count of 6, and a topological polar surface area of 80.8Ų . The exact mass is 257.0488569 .Scientific Research Applications
Pharmaceutical Reference Standards
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate: is utilized as a high-quality reference standard in pharmaceutical testing . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods and are essential for drug development and validation processes.
Building Blocks for Chemical Synthesis
This compound is a valuable building block in chemical synthesis . It can be used to construct a wide variety of chemical structures, which are integral in the development of new drugs, agrochemicals, and materials. Its reactive functional groups allow for selective transformations, making it a versatile reagent in organic chemistry.
Inhibitors of Lysine Biosynthesis
Research suggests that Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate may be useful in preparing substituted sulfonyl hydrazides. These compounds act as inhibitors of lysine biosynthesis via the diaminopimelate pathway, with potential applications as herbicides and antibacterial agents .
MedChem Research
The compound is involved in medicinal chemistry research, particularly in the exploration of new therapeutic agents. Its unique structure could be pivotal in the design of molecules with specific biological activities, contributing to the discovery of novel medications .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDARYEUTUBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCS(=O)(=O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate |
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